

Thermochemical Properties of Diphenylacetic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Diphenylacetic Acid	
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Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of **Diphenylacetic acid** (CAS 117-34-0). **Diphenylacetic acid** is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. A thorough understanding of its thermodynamic stability, phase change energetics, and combustion behavior is essential for process optimization, safety assessment, and computational modeling. This document consolidates available experimental data, details the methodologies used for their determination, and presents logical workflows for thermochemical analysis. While experimental data for the enthalpy of sublimation is available, values for the enthalpy of combustion and formation are not readily found in the surveyed literature. Therefore, generalized protocols for their determination are provided.

Introduction

Diphenylacetic acid, with the chemical formula (C₆H₅)₂CHCO₂H, is an aromatic carboxylic acid. Its molecular structure, featuring two phenyl groups attached to a central acetic acid moiety, imparts unique chemical and physical properties that are leveraged in organic synthesis. The thermochemical properties of a compound, such as its enthalpy of formation, combustion, and sublimation, are fundamental to understanding its energetic landscape. This data is critical for:



- Reaction Engineering: Calculating reaction enthalpies and predicting thermal effects in chemical reactors.
- Safety Analysis: Assessing thermal hazards and decomposition energies.
- Computational Chemistry: Benchmarking and validating theoretical models.
- Drug Development: Understanding the stability and solubility characteristics of active pharmaceutical ingredient (API) precursors.

This guide aims to provide a centralized resource for the thermochemical data of **diphenylacetic acid**, presented in a clear and accessible format for the scientific community.

Physicochemical and Thermochemical Data

The quantitative thermochemical data for **Diphenylacetic acid** are summarized in the tables below. It is important to note the absence of experimentally determined values for the standard enthalpy of combustion and formation in readily available scientific literature.

Table 1: General Properties of Diphenylacetic Acid

Property	Value	Source(s)
Chemical Formula	C14H12O2	[1]
Molar Mass	212.24 g·mol ⁻¹	[1]
CAS Number	117-34-0	
Melting Point (T _m)	147-149 °C (420-422 K)	
Triple Point Temperature (Ttp)	420.41 ± 0.02 K	
Appearance	White to off-white crystalline solid	

Table 2: Standard Molar Thermochemical Properties at 298.15 K



Property	Symbol	Phase	Value (kJ·mol⁻¹)	Source(s)
Enthalpy of Sublimation	ΔsubH°	cr → g	125.9 ± 1.1	
Enthalpy of Combustion	ΔcH°	cr	Data Not Available	
Enthalpy of Formation	ΔfH°	cr	Data Not Available	
Heat Capacity	Ср	cr	Data Not Available	_

cr = crystalline phase; g = gaseous phase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of thermochemical data.

This section outlines the experimental protocols for determining the key properties listed above.

Determination of Sublimation Enthalpy via Knudsen Effusion Mass-Loss

The standard molar enthalpy of sublimation (ΔsubH°) of **diphenylacetic acid** has been determined using the Knudsen mass-loss effusion technique. This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.

Methodology:

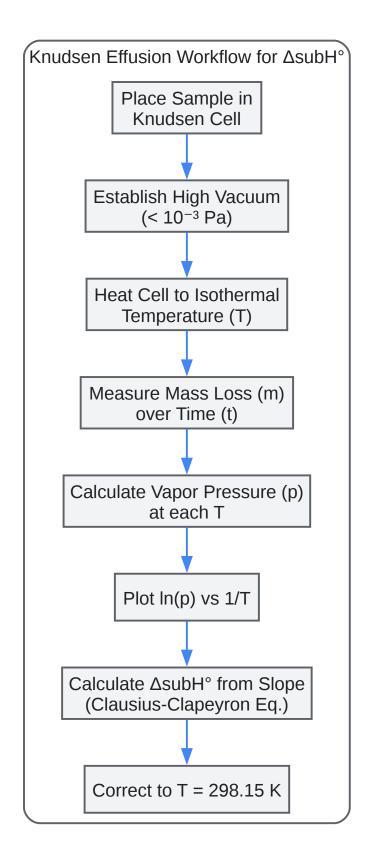
- Sample Preparation: A sample of high-purity crystalline **diphenylacetic acid** is placed into a Knudsen cell, which is a small, thermostatted container with a precisely machined effusion orifice of a known area (A₀).
- High Vacuum: The cell is placed within a high-vacuum chamber (pressure $< 10^{-3}$ Pa) to ensure that the mean free path of the effusing molecules is much larger than the orifice



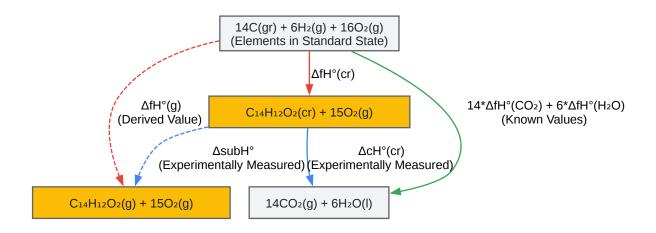
diameter, preventing intermolecular collisions in the vicinity of the orifice.

- Isothermal Heating: The Knudsen cell is heated to a precise, constant temperature (T). For diphenylacetic acid, measurements were conducted over the temperature range of 357.27 K to 379.08 K.
- Mass Loss Measurement: The mass (m) of the sample lost over a specific time interval (t) is measured. This can be done by weighing the cell before and after the experiment or by using a continuous in-situ measurement technique like a quartz crystal microbalance.
- Vapor Pressure Calculation: The vapor pressure (p) at each temperature is calculated using the Knudsen-Hertz-Langmuir equation: p = (dm/dt) * (1/A₀w₀) * √(2πRT/M) Where:
 - dm/dt is the rate of mass loss.
 - Ao is the area of the effusion orifice.
 - wo is the Clausing factor, which corrects for the non-ideal geometry of the orifice.
 - R is the ideal gas constant.
 - T is the absolute temperature.
 - M is the molar mass of the effusing vapor.
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation at the mean temperature of the experiment is determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation: d(ln p)/d(1/T) = -ΔsubH/R
- Correction to Standard Temperature: The enthalpy of sublimation at 298.15 K is then calculated by adjusting for the difference in heat capacity between the gaseous (Cp,g) and crystalline (Cp,cr) phases, although these values often need to be estimated if experimental data is unavailable.









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References

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